molecular formula C8H6BrN3S B14082959 5-(5-Bromo-2-pyridinyl)-2-thiazolamine

5-(5-Bromo-2-pyridinyl)-2-thiazolamine

Cat. No.: B14082959
M. Wt: 256.12 g/mol
InChI Key: FTDBAMBRIGVCTR-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-pyridinyl)-2-thiazolamine is a chemical compound that features a brominated pyridine ring attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-pyridinyl)-2-thiazolamine typically involves the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then subjected to a cyclization reaction with a suitable thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-pyridinyl)-2-thiazolamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolamines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-(5-Bromo-2-pyridinyl)-2-thiazolamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-pyridinyl)-2-thiazolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromo-2-pyridinyl)-2-thiazolamine is unique due to its specific combination of a brominated pyridine ring and a thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H6BrN3S

Molecular Weight

256.12 g/mol

IUPAC Name

5-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6BrN3S/c9-5-1-2-6(11-3-5)7-4-12-8(10)13-7/h1-4H,(H2,10,12)

InChI Key

FTDBAMBRIGVCTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=CN=C(S2)N

Origin of Product

United States

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